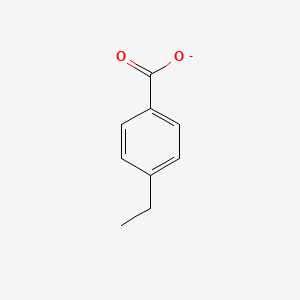

4-Ethylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9O2- |

|---|---|

Molecular Weight |

149.17 g/mol |

IUPAC Name |

4-ethylbenzoate |

InChI |

InChI=1S/C9H10O2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H,10,11)/p-1 |

InChI Key |

ZQVKTHRQIXSMGY-UHFFFAOYSA-M |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)[O-] |

Synonyms |

4-ethylbenzoate 4-ethylbenzoic acid |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Ethylbenzoate from Benzoic Acid Derivatives

Introduction

4-Ethylbenzoate is an organic compound, specifically an ester of 4-ethylbenzoic acid and ethanol. It finds applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This technical guide provides a detailed overview of a viable synthetic pathway for producing this compound. A direct, single-step synthesis of this compound from benzoic acid is not a standard or feasible transformation. The process necessarily involves multiple steps to first introduce the ethyl group at the para position of the benzoic acid scaffold, followed by esterification.

This document outlines a common and effective multi-step synthesis beginning with a readily available starting material, toluene, to produce the key intermediate, 4-ethylbenzoic acid. This is followed by the final esterification step to yield the target molecule, this compound. The methodologies presented are based on fundamental and widely practiced organic chemistry reactions, including Friedel-Crafts acylation, Clemmensen reduction, oxidation, and Fischer esterification.

This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing detailed experimental protocols, quantitative data, and process visualizations to ensure clarity and reproducibility.

Part 1: Synthesis of the Key Intermediate: 4-Ethylbenzoic Acid

The synthesis of 4-ethylbenzoic acid from toluene is a three-step process that ensures the correct placement of the ethyl group at the para position, minimizing the formation of ortho and meta isomers.

Step 1.1: Friedel-Crafts Acylation of Toluene

The first step involves the Friedel-Crafts acylation of toluene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-methylacetophenone. The methyl group of toluene is an ortho-, para-director, and the para product is favored due to reduced steric hindrance.[2][3]

Experimental Protocol: Synthesis of 4-Methylacetophenone

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, add anhydrous aluminum chloride (e.g., 7 g) and a solvent like dichloromethane.[2] Cool the flask in an ice bath.

-

Reagent Addition: Slowly add a solution of acetyl chloride (e.g., 4.2 g) in dichloromethane to the cooled suspension of aluminum chloride while stirring.[2]

-

Toluene Addition: After the formation of the acylium ion complex, add a solution of toluene (e.g., 3.82 g) in dichloromethane dropwise from the dropping funnel over a period of 15-20 minutes, maintaining the low temperature.[2]

-

Reaction: Once the addition is complete, allow the reaction mixture to stir at room temperature for approximately 30 minutes to an hour.

-

Work-up: Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer using a separatory funnel.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by a wash with water.[2] Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain crude 4-methylacetophenone. Further purification can be achieved by vacuum distillation.

Step 1.2: Clemmensen Reduction of 4-Methylacetophenone

The carbonyl group of 4-methylacetophenone is reduced to a methylene group (-CH₂-) to form 4-ethyltoluene. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) is a standard method for this transformation.

Experimental Protocol: Synthesis of 4-Ethyltoluene

-

Catalyst Preparation: Prepare amalgamated zinc by stirring zinc granules with a dilute solution of mercury(II) chloride for a few minutes. Decant the aqueous solution and wash the solid with water.

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, water, and 4-methylacetophenone.

-

Reaction: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether) to recover any remaining product.

-

Purification: Combine the organic layers, wash with water, then with a dilute sodium bicarbonate solution, and finally with water again. Dry the solution over anhydrous magnesium sulfate, filter, and remove the solvent. The resulting 4-ethyltoluene can be purified by distillation.

Step 1.3: Oxidation of 4-Ethyltoluene

The methyl group of 4-ethyltoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) to yield 4-ethylbenzoic acid.

Experimental Protocol: Synthesis of 4-Ethylbenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethyltoluene in a solution of sodium carbonate in water.

-

Oxidant Addition: Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise over several hours. The purple color of the permanganate will disappear as it is consumed.

-

Reaction: Continue refluxing until the purple color persists, indicating the completion of the reaction.

-

Work-up: Cool the reaction mixture and filter off the manganese dioxide precipitate. Acidify the filtrate with a strong acid (e.g., hydrochloric acid) until the pH is around 1-2, which will cause the 4-ethylbenzoic acid to precipitate.[4]

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

| Reaction Step | Starting Material | Reagents | Product | Typical Yield | Reference |

| 1.1 | Toluene | Acetyl chloride, AlCl₃, Dichloromethane | 4-Methylacetophenone | Good to Excellent | [2][3] |

| 1.2 | 4-Methylacetophenone | Amalgamated Zinc (Zn(Hg)), HCl | 4-Ethyltoluene | Good | N/A |

| 1.3 | 4-Ethyltoluene | KMnO₄, Na₂CO₃, HCl | 4-Ethylbenzoic Acid | Good | [4] |

| Table 1: Summary of reaction parameters for the synthesis of 4-ethylbenzoic acid. |

Part 2: Esterification of 4-Ethylbenzoic Acid to this compound

The final step is the conversion of 4-ethylbenzoic acid to its ethyl ester, this compound. This is achieved through Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[5][6] The reaction is an equilibrium process, and using an excess of the alcohol helps to shift the equilibrium towards the product side.[5][7]

Overall Reaction: C₂H₅C₆H₄COOH + CH₃CH₂OH ⇌ C₂H₅C₆H₄COOCH₂CH₃ + H₂O

Mechanism of Fischer Esterification

The reaction mechanism involves several key steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[5][8]

-

Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[5][9]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[9]

Experimental Protocols

Two common methods for Fischer esterification are presented below: traditional reflux heating and microwave-assisted synthesis.

Protocol 2.1: Traditional Reflux Heating

-

Reaction Setup: In a 150 mL round-bottom flask, combine 4-ethylbenzoic acid (e.g., 25.4 g, 0.208 mol) and 95% ethanol (e.g., 23 mL).[10] Add a few boiling chips.

-

Catalyst Addition: While gently swirling the flask, slowly and carefully add concentrated sulfuric acid (e.g., 3.0 - 4.2 mL).[7][10] The mixture will generate heat.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture under reflux for 3-4 hours using a heating mantle or water bath.[10]

-

Work-up and Extraction: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water (e.g., 60 mL).[10] Add a solvent like diethyl ether (e.g., 35 mL) to extract the ester.[7]

-

Neutralization: Wash the organic layer with two portions of 5% sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted 4-ethylbenzoic acid.[7] Be cautious as CO₂ gas will be evolved.[7] Check that the aqueous wash is basic.[5]

-

Drying and Purification: Wash the organic layer with water, then dry it over anhydrous sodium sulfate or calcium chloride.[5][10] Decant or filter the dried solution into a clean, pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator. The crude this compound can be further purified by vacuum distillation.

Protocol 2.2: Microwave-Assisted Synthesis

-

Reaction Setup: In a 3 mL microwave reaction vessel, combine 0.25 g of 4-ethylbenzoic acid, 1.0 mL of ethanol, and a catalytic amount of concentrated H₂SO₄ (e.g., 4%).[5]

-

Microwave Irradiation: Place the vessel in a single-mode microwave reactor and heat at a specified temperature (e.g., 120 °C) for a shorter duration compared to reflux (e.g., 10-20 minutes).

-

Work-up and Purification: The work-up procedure is similar to the traditional method, involving extraction, neutralization, and drying on a smaller scale. Purification is typically achieved by column chromatography or small-scale distillation.

| Method | Reactants | Catalyst | Reaction Time | Temperature | Typical Yield | Reference |

| Reflux | 4-Ethylbenzoic acid, Ethanol | Conc. H₂SO₄ | 3-4 hours | ~78 °C (Ethanol BP) | ~80% | [10] |

| Microwave | 4-Ethylbenzoic acid, Ethanol | Conc. H₂SO₄ | 10-20 minutes | 120 °C | Good to Excellent | [5][11] |

| Table 2: Comparison of experimental conditions for the esterification of 4-ethylbenzoic acid. |

Mandatory Visualizations

Diagram 1: Overall Synthetic Pathway

Caption: Synthetic route from toluene to this compound.

Diagram 2: Fischer Esterification Workflow

Caption: Experimental workflow for Fischer esterification.

References

- 1. nbinno.com [nbinno.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-Acetylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. google.com [google.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. brainly.com [brainly.com]

- 10. chem.uoi.gr [chem.uoi.gr]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of Ethyl 4-Aminobenzoate: An In-Depth Technical Guide

Introduction

Ethyl 4-aminobenzoate, a key organic compound, serves as a vital intermediate in the synthesis of various pharmaceuticals and as a component in local anesthetics. A thorough understanding of its structural and chemical properties is paramount for its application in research, development, and quality control. This technical guide provides a comprehensive overview of the spectroscopic data of ethyl 4-aminobenzoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented, alongside visualizations to aid in the interpretation and understanding of the spectroscopic analysis workflow and the correlation of molecular structure with spectral features.

Spectroscopic Data

The following tables summarize the key spectroscopic data for ethyl 4-aminobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Ethyl 4-Aminobenzoate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.84 | Doublet of doublets | 8.8, 2.0 | 2H | Aromatic C-H (ortho to -COOEt) |

| 6.62 | Doublet of doublets | 8.8, 2.0 | 2H | Aromatic C-H (ortho to -NH₂) |

| 4.31 | Quartet | 7.2 | 2H | -O-CH₂-CH₃ |

| 4.16 | Broad singlet | - | 2H | -NH₂ |

| 1.35 | Triplet | 7.2 | 3H | -O-CH₂-CH₃ |

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.[1]

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 4-Aminobenzoate

| Chemical Shift (δ) ppm | Assignment |

| 166.8 | C=O (Ester) |

| 150.8 | Aromatic C-NH₂ |

| 131.6 | Aromatic C-H (ortho to -COOEt) |

| 120.0 | Aromatic C-COOEt |

| 113.8 | Aromatic C-H (ortho to -NH₂) |

| 60.4 | -O-CH₂-CH₃ |

| 14.4 | -O-CH₂-CH₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Ethyl 4-Aminobenzoate

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3425, 3340 | Strong, Sharp | N-H Stretch | Primary Amine (-NH₂) |

| 3220 | Medium | N-H Stretch (Overtone/Combination) | Primary Amine (-NH₂) |

| 3050-2900 | Medium | C-H Stretch | Aromatic and Alkyl |

| 1680 | Very Strong | C=O Stretch | Ester |

| 1605, 1510 | Strong | C=C Stretch | Aromatic Ring |

| 1275 | Strong | C-O Stretch | Ester |

| 1170 | Strong | C-N Stretch | Aromatic Amine |

| 845 | Strong | C-H Bend (Out-of-plane) | p-Disubstituted Benzene |

Sample Preparation: KBr pellet or thin film.[2]

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for Ethyl 4-Aminobenzoate (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 165 | 100 | [M]⁺ (Molecular Ion) |

| 137 | ~50 | [M - C₂H₄]⁺ |

| 120 | ~85 | [M - OC₂H₅]⁺ |

| 92 | ~30 | [C₆H₆N]⁺ |

| 65 | ~20 | [C₅H₅]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.[3]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Weigh approximately 10-20 mg of ethyl 4-aminobenzoate for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[4]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's autosampler or manually lower it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer acquisition time are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[5]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify the chemical shifts, multiplicities, and coupling constants for all signals.

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Place a small amount (1-2 mg) of finely ground ethyl 4-aminobenzoate into an agate mortar.[6]

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[6]

-

Gently grind the mixture with a pestle for a few minutes to ensure a homogenous dispersion of the sample in the KBr.

-

Transfer a portion of the mixture into a pellet press die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.[7]

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the wavenumbers of the major absorption bands and correlate them to the functional groups present in the molecule.[2]

-

Mass Spectrometry (Electron Ionization)

-

Sample Introduction:

-

Dissolve a small amount of ethyl 4-aminobenzoate in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 10 µg/mL.[8]

-

Introduce the sample into the mass spectrometer. For volatile compounds, this is often done via a gas chromatograph (GC-MS) or a direct insertion probe.[9]

-

-

Ionization and Analysis:

-

In the ion source, the sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[9] This causes ionization and fragmentation of the molecules.

-

The resulting positive ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion at a specific m/z value.

-

-

Data Interpretation:

-

The resulting mass spectrum shows the relative abundance of different fragment ions as a function of their m/z.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. The difference in mass between the molecular ion and the fragment ions corresponds to the loss of neutral fragments.[4]

-

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the correlation between the structure of ethyl 4-aminobenzoate and its spectral features.

Caption: Workflow of Spectroscopic Analysis.

Caption: Structure-Spectra Correlation.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. sites.bu.edu [sites.bu.edu]

- 5. organomation.com [organomation.com]

- 6. shimadzu.com [shimadzu.com]

- 7. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 8. uib.no [uib.no]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Physical properties of 4-Ethylbenzoate (melting point, boiling point)

An In-depth Technical Guide to the Physical Properties of Ethyl 4-Hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Ethyl 4-hydroxybenzoate, a compound of significant interest in pharmaceutical and cosmetic formulations. The document details its melting and boiling points, provides established experimental protocols for their determination, and presents a logical workflow for physical property characterization.

Physical Properties of Ethyl 4-Hydroxybenzoate

Ethyl 4-hydroxybenzoate, also known as ethylparaben, is a white crystalline solid at room temperature. It is the ethyl ester of p-hydroxybenzoic acid and is widely used as an antimicrobial preservative in various products.

Quantitative Data

The melting and boiling points are critical physical constants used to identify and assess the purity of Ethyl 4-hydroxybenzoate. A summary of these properties is presented in the table below.

| Physical Property | Value (°C) | Value (°F) | Value (K) |

| Melting Point | 115 - 118 °C[1][2][3][4] | 239 - 244 °F[1] | 388 - 391 K[1] |

| Boiling Point | 297 - 298 °C[1][2][5][6] | 567 - 568 °F[1] | 570 - 571 K[1] |

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental for the characterization of chemical substances. The following sections detail the standard methodologies for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range. Two common methods for melting point determination are the Thiele tube method and the use of a digital melting point apparatus.

Principle: This method utilizes a specially designed glass tube containing a high-boiling point oil (e.g., mineral oil or silicone oil) to ensure uniform heating of the sample. The shape of the Thiele tube facilitates the formation of convection currents in the oil, leading to a consistent temperature distribution.

Procedure:

-

Sample Preparation: A small amount of the finely powdered Ethyl 4-hydroxybenzoate is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then inserted into the Thiele tube containing the heating oil.

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a microburner. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

Principle: A digital melting point apparatus provides a more automated and precise method for determining the melting point. It typically consists of a heated metal block with a sample holder for capillary tubes, a light source for illumination, and a magnifying lens or a camera for observation. The temperature is controlled and measured electronically.

Procedure:

-

Sample Preparation: As with the Thiele tube method, a small amount of the sample is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is inserted into the sample holder of the apparatus.

-

Programming and Heating: The starting temperature, ramp rate (heating rate), and stop temperature can often be programmed. For an unknown substance, a rapid initial heating can be performed to determine an approximate melting point, followed by a slower, more precise measurement. A typical ramp rate for accurate determination is 1-2 °C per minute.

-

Observation and Recording: The sample is observed through the magnifying lens or on a digital screen. The temperatures at the onset and completion of melting are recorded. Many modern instruments can automatically detect and record the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The micro boiling point determination method is suitable for small quantities of liquid.

Principle: This method involves heating a small amount of the liquid in a test tube along with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and is replaced by the vapor of the liquid. The boiling point is the temperature at which the vapor pressure inside the capillary equals the atmospheric pressure.

Procedure:

-

Sample Preparation: A small volume (a few drops) of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is placed inside the test tube with its open end downwards.

-

Apparatus Setup: The test tube is attached to a thermometer, with the bottom of the test tube level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a beaker of water or a Thiele tube filled with a suitable heating liquid).

-

Heating: The heating bath is heated gently. As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube.

-

Observation: The heating is discontinued when a steady and rapid stream of bubbles is observed. As the liquid cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound like Ethyl 4-hydroxybenzoate.

References

A Comprehensive Technical Guide to the Solubility of 4-Ethylbenzoate Derivatives

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the solubility of two compounds commonly referred to as "4-ethylbenzoate": 4-Ethylbenzoic Acid and Ethyl 4-hydroxybenzoate (Ethylparaben) . The guide is intended to be a valuable resource for laboratory work, formulation development, and scientific research.

Introduction: Clarification of "this compound"

The term "this compound" can be ambiguous. It may refer to 4-Ethylbenzoic Acid , where an ethyl group is at the para position of benzoic acid. Alternatively, it can refer to an ester of a substituted benzoic acid, most notably Ethyl 4-hydroxybenzoate , the ethyl ester of 4-hydroxybenzoic acid, which is widely known as ethylparaben. This guide addresses the solubility of both distinct compounds.

-

4-Ethylbenzoic Acid (CAS: 619-64-7)

-

Ethyl 4-hydroxybenzoate (CAS: 120-47-8)

Solubility Data

The following sections present quantitative and qualitative solubility data for both compounds in a variety of common laboratory solvents.

Solubility of 4-Ethylbenzoic Acid

4-Ethylbenzoic acid is a white to beige crystalline powder.[1] Its solubility is generally low in water but significant in several organic solvents.

| Solvent | CAS Number | Temperature (°C) | Solubility | Data Type |

| Water | 7732-18-5 | 25 | Insoluble[2] | Qualitative |

| Water | 7732-18-5 | Not Specified | Soluble[3] | Qualitative |

| Water | 7732-18-5 | Not Specified | 0.73 g/L[4] | Predicted |

| Benzene | 71-43-2 | Not Specified | Soluble[1][2] | Qualitative |

| Toluene | 108-88-3 | Not Specified | Soluble[1][2] | Qualitative |

| Chloroform | 67-66-3 | Not Specified | Sparingly Soluble[2] | Qualitative |

| Methanol | 67-56-1 | Not Specified | Slightly Soluble[2] | Qualitative |

Note: Conflicting qualitative reports exist for the solubility of 4-Ethylbenzoic acid in water. Researchers should verify its aqueous solubility for their specific application.

Solubility of Ethyl 4-hydroxybenzoate (Ethylparaben)

Ethyl 4-hydroxybenzoate, a member of the paraben family, is a white crystalline powder. It is slightly soluble in water but shows high solubility in many organic solvents.[5][6]

| Solvent | CAS Number | Temperature (°C) | Solubility ( g/100g of solvent) |

| Water | 7732-18-5 | 25 | 0.0885 (as g/100mL)[7] |

| Methanol | 67-56-1 | 25 | 115[7] |

| Ethanol | 64-17-5 | 25 | 70[7] |

| Acetone | 67-64-1 | 25 | 84[7] |

| Diethyl Ether | 60-29-7 | 25 | 43[7] |

| Propylene Glycol | 57-55-6 | 25 | 25[7] |

| Benzene | 71-43-2 | 25 | 1.65[7] |

| Peanut Oil | 8002-03-7 | 25 | 1.0[7] |

| Carbon Tetrachloride | 56-23-5 | 25 | 0.9[7] |

| Glycerin | 56-81-5 | 25 | 0.5[7] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for many scientific applications. The following are detailed methodologies for key experiments.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[8]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.

Materials:

-

Compound of interest (e.g., 4-Ethylbenzoic Acid or Ethyl 4-hydroxybenzoate)

-

Selected solvent

-

Analytical balance

-

Stoppered flasks or vials (e.g., 50 mL centrifuge tubes)

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Appropriate analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of flasks. The excess should be sufficient to ensure a saturated solution while not significantly altering the properties of the solvent.[8]

-

Solvent Addition: Add a known volume or mass of the desired solvent to each flask.

-

Equilibration: Seal the flasks and place them in a shaker with controlled temperature. Agitate the samples for a predetermined time (e.g., 24 to 72 hours) to ensure equilibrium is reached.[9][10] The time required may vary depending on the compound and solvent.

-

Phase Separation: After equilibration, allow the flasks to stand to let undissolved solids settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at a controlled temperature.[10]

-

Sampling: Carefully withdraw a sample from the clear supernatant. To remove any remaining solid microparticles, filter the sample immediately using a syringe filter.

-

Quantification: Dilute the filtered saturated solution as necessary. Analyze the concentration of the dissolved compound using a pre-calibrated analytical method (e.g., HPLC or UV-Vis).

-

Analysis: The determined concentration represents the solubility of the compound in the specific solvent at the tested temperature. The experiment should be repeated to ensure reproducibility.[10]

Potentiometric Titration for Solubility of Weak Acids

For ionizable compounds like 4-Ethylbenzoic Acid, potentiometric titration offers a precise method to determine intrinsic solubility.[11]

Principle: This method involves the titration of a solution of the weak acid with a strong base. By analyzing the titration curve (pH vs. volume of titrant), the pKa and the intrinsic solubility (the solubility of the neutral species) can be calculated. The solubility limit is determined by exploiting the pH-active carboxylic acid group.[11]

Materials:

-

4-Ethylbenzoic Acid

-

Standardized strong base solution (e.g., 0.1 M NaOH)

-

Deionized water

-

Potentiometer with a pH electrode

-

Burette

-

Stirrer

Procedure Outline:

-

Sample Preparation: Prepare a suspension of 4-Ethylbenzoic acid in water at a concentration known to be above its solubility limit.

-

Titration Setup: Place the suspension in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add the standardized base titrant in small increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant. The resulting titration curve will show a distinct shape.

-

Calculation: Using specialized equations that apply the law of mass action, the titration data can be used to calculate the pKa and the intrinsic solubility of the acid. This method can be completed within a few hours.[11]

Visualization of Logical Workflows

The following diagrams illustrate key logical processes relevant to the solubility of 4-ethylbenzoates.

Caption: Logical workflow for selecting a suitable solvent system.

Caption: Step-by-step workflow for the shake-flask solubility protocol.

References

- 1. 4-Ethylbenzoic acid | 619-64-7 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 4-Ethylbenzoic acid(619-64-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Human Metabolome Database: Showing metabocard for 4-Ethylbenzoic acid (HMDB0002097) [hmdb.ca]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Ethylparaben | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. nanopartikel.info [nanopartikel.info]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the Health and Safety of 4-Ethylbenzoate

Disclaimer: The health and safety information for 4-Ethylbenzoate (CAS: 36207-13-3), also known as Ethyl this compound, is not extensively available. Therefore, this guide will utilize data from the structurally similar and well-studied compound, Ethyl Benzoate (CAS: 93-89-0) , as a surrogate to provide a comprehensive overview of potential hazards, safe handling procedures, and toxicological information. This approach is based on the principle of structure-activity relationships, where compounds with similar chemical structures are expected to exhibit comparable toxicological profiles. All data presented herein pertains to Ethyl Benzoate unless otherwise specified.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a substance is fundamental to its safe handling and use in a research and development setting.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Pleasant, fruity | [1] |

| Boiling Point | 212 °C (414 °F) | [2] |

| Melting Point | -34 °C (-29 °F) | [2] |

| Flash Point | 93.4 °C (200.1 °F) - closed cup | [2] |

| Autoignition Temperature | 490 °C (914 °F) | [2] |

| Density | 1.045 g/cm³ at 25 °C (77 °F) | [2] |

| Vapor Pressure | 1 hPa (1 mmHg) at 44 °C (111 °F) | [2] |

| Water Solubility | Insoluble | [1] |

| Solubility in Other Solvents | Soluble in ethanol, ether, and other organic solvents | [1] |

| log P (octanol-water partition coefficient) | 2.59 | [3] |

Toxicological Data

Toxicological data provides crucial information on the potential health effects of a substance following exposure. The primary route of metabolism for ethyl benzoate is hydrolysis to benzoic acid and ethanol.[4]

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 2100 mg/kg | [2] |

Symptoms of Acute Exposure:

-

Inhalation: May cause respiratory tract irritation.[2]

-

Ingestion: May be harmful if swallowed.[2] Behavioral effects such as muscle weakness and dyspnea (difficulty breathing) have been observed in animal studies.[6]

Chronic Toxicity and Other Health Effects

-

Sensitization: Not expected to be a skin sensitizer.[6]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[2][3]

-

Mutagenicity: No data available to indicate mutagenic properties.[6]

-

Reproductive Toxicity: No data available to indicate reproductive toxicity.[2]

Experimental Protocols

Acute Oral Toxicity Study (OECD 423 Guideline - Acute Toxic Class Method)

This protocol provides a general framework for assessing the acute oral toxicity of a substance like ethyl benzoate. The method is designed to classify a substance into a toxicity category based on a stepwise procedure with a minimal number of animals.

Objective: To determine the acute oral toxicity of a test substance and classify it according to the Globally Harmonized System (GHS).[7]

Methodology:

-

Test Animals: Healthy, young adult rodents (e.g., rats), typically females, are used.

-

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle. They are provided with standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.[8]

-

Dose Preparation and Administration: The test substance is typically administered as a single oral dose via gavage. An aqueous solution is preferred, but if the substance is not water-soluble, an oil vehicle (e.g., corn oil) may be used.[8] The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Procedure: A stepwise procedure is followed. Initially, a small group of animals (e.g., 3) is dosed at the starting dose level. The outcome for this group determines the next step:

-

If mortality is observed, the test is repeated at a lower dose level.

-

If no mortality is observed, the test is repeated at a higher dose level.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Data Analysis: The classification is determined by the dose level at which mortality is observed.[7]

Signaling Pathways and Mechanisms of Toxicity

The toxicity of benzoate esters is believed to be primarily mediated through their hydrolysis products, benzoic acid and the corresponding alcohol (in this case, ethanol), and their subsequent effects on cellular processes.

Metabolic Pathway of Ethyl Benzoate

Ethyl benzoate is rapidly metabolized in the body. The primary metabolic pathway involves hydrolysis by carboxylesterases into benzoic acid and ethanol. Benzoic acid is then conjugated with glycine to form hippuric acid, which is excreted in the urine. Ethanol is metabolized to acetaldehyde and then to acetate, which enters the citric acid cycle.[4]

Caption: Metabolic pathway of Ethyl Benzoate.

Postulated Mechanism of Benzoate-Induced Cytotoxicity

High concentrations of benzoates can induce cellular toxicity through mechanisms that include oxidative stress and the induction of apoptosis (programmed cell death). This is often linked to mitochondrial dysfunction.

Caption: Postulated mechanism of benzoate-induced cytotoxicity.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate PPE are essential for minimizing exposure and ensuring laboratory safety.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when heating the substance or when aerosols may be generated.[9]

-

Ensure that eyewash stations and safety showers are readily accessible.[9]

Personal Protective Equipment

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a laboratory coat.[5]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[6]

General Hygiene Practices

-

Avoid contact with eyes, skin, and clothing.[9]

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.

-

Keep away from food, drink, and animal feeding stuffs.[5]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[6] Keep away from heat, sparks, and open flames.[9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[3]

First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention.[9]

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[10]

Fire and Explosion Hazard Data

-

Flammability: Combustible liquid.[3]

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Fire Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

-

Hazardous Combustion Products: Carbon monoxide and carbon dioxide.[9]

Accidental Release Measures

-

Spill and Leak Procedures:

-

Evacuate the area.

-

Remove all sources of ignition.[9]

-

Ventilate the area.

-

Wear appropriate personal protective equipment.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, closed container for disposal.[9]

-

Do not flush into surface water or sanitary sewer system.[9]

-

Experimental Workflow: Safe Handling and Disposal

The following diagram illustrates a logical workflow for the safe handling and disposal of ethyl benzoate in a laboratory setting.

Caption: Safe handling and disposal workflow for Ethyl Benzoate.

References

- 1. Mitochondrial dysfunction and oxidative stress contribute to cross-generational toxicity of benzo(a)pyrene in Danio rerio - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Sodium Benzoate on Apoptosis and Mitochondrial Membrane Potential After Aluminum Toxicity in PC-12 Cell Line - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]

- 3. [Cytochrome P450 3A4 and Benzodiazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Registration Dossier - ECHA [echa.europa.eu]

- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzyl benzoate - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. In vitro and in vivo metabolism of ethyl 4-[(2-hydroxy-1-naphthyl)azo]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

The Unseen Preservative: A Technical Guide to the Natural Occurrence of 4-Ethylbenzoate in Fruits

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural presence of ethyl 4-hydroxybenzoate, a member of the paraben family, within various fruit species. While widely recognized as a synthetic preservative in cosmetics, pharmaceuticals, and food products, the endogenous occurrence of this compound in the plant kingdom is a subject of growing scientific interest. This document provides a comprehensive overview of the current knowledge, including quantitative data, detailed analytical methodologies for its detection, and an examination of its biosynthetic origins.

Natural Occurrence and Quantitative Data

Ethyl 4-hydroxybenzoate (ethylparaben) has been identified as a natural constituent in a variety of plant species. Its presence is often alongside other parabens and their precursor, 4-hydroxybenzoic acid (4-HBA). The natural role of these compounds in plants is thought to be associated with defense mechanisms against microbial pathogens.

While the qualitative presence of parabens in the plant kingdom is established, comprehensive quantitative data, particularly for ethylparaben in fruits, remains an area of ongoing research. The following table summarizes available data on the concentration of parabens detected in food samples, including fruits and vegetables. It is important to note that these studies do not always differentiate between naturally occurring and synthetically added parabens. However, detectable levels in non-packaged fresh produce suggest a natural origin.

| Food Category | Analyte | Mean Concentration (ng/g) | Detection Frequency (%) |

| Fruits & Vegetables | Methylparaben (MetPB) | - | 49 |

| Ethylparaben (EthPB) | - | 15.5 | |

| Propylparaben (PropPB) | - | 10.2 | |

| Butylparaben (ButPB) | - | 8.1 | |

| Total Parabens (∑parabens) | 73.86 | 57.1 |

Data adapted from a study on parabens in food commonly consumed in Spain. The study analyzed 98 food samples, with limits of quantification (LOQ) between 0.4 and 0.9 ng/g. The total concentration of the sum of four parabens ranged from below the LOQ to 281.7 ng/g[1].

Biosynthesis of 4-Ethylbenzoate in Plants

The biosynthesis of ethylparaben in plants is intrinsically linked to the shikimate pathway, a central metabolic route for the production of aromatic amino acids and other secondary metabolites. The direct precursor to all parabens is 4-hydroxybenzoic acid (4-HBA).

The proposed biosynthetic pathway is as follows:

-

Shikimate Pathway: Through a series of enzymatic reactions, chorismate is produced.

-

Formation of 4-Hydroxybenzoic Acid (4-HBA): Chorismate is converted to 4-HBA. This conversion is a critical branch point in the phenylpropanoid pathway.

-

Esterification: The final step involves the esterification of 4-HBA with ethanol to form ethyl 4-hydroxybenzoate. The specific enzymes catalyzing this ethylation step in plants have not yet been fully elucidated and represent an active area of research.

Experimental Protocols for Analysis

The accurate quantification of naturally occurring ethylparaben in fruit matrices requires robust and sensitive analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed. The following sections detail a comprehensive workflow for the extraction and analysis of ethylparaben from fruit samples.

Sample Preparation and Extraction: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of various residues in food matrices.

Materials:

-

Homogenized fruit sample

-

Acetonitrile (ACN)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Dispersive solid-phase extraction (d-SPE) sorbents: Primary Secondary Amine (PSA) and C18

-

Centrifuge tubes (15 mL and 2 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Homogenization: Weigh 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.

-

Extraction:

-

Add 10 mL of acetonitrile to the sample.

-

Add internal standards if necessary.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately cap and vortex vigorously for 1 minute.

-

-

Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

-

Dispersive SPE Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

-

Vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

-

Start with a higher percentage of A, gradually increasing the percentage of B to elute the analytes.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm

Quantification:

-

Prepare a calibration curve using standard solutions of ethylparaben of known concentrations.

-

Quantify the amount of ethylparaben in the sample extract by comparing its peak area to the calibration curve.

Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

For confirmation of identity and sensitive quantification, GC-MS is often employed. Due to the polarity of parabens, a derivatization step is typically required to improve their volatility and chromatographic performance.

Derivatization (Silylation):

-

Evaporate a portion of the final extract to dryness under a gentle stream of nitrogen.

-

Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).

-

Cap the vial and heat at 70 °C for 30 minutes.

-

Cool to room temperature before injection.

GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized parabens.

-

Injector Temperature: 250 °C

-

MS Interface Temperature: 280 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring characteristic ions of the derivatized ethylparaben.

Conclusion

The natural occurrence of ethyl 4-hydroxybenzoate in fruits, though at low concentrations, is a significant finding that challenges the perception of parabens as purely synthetic compounds. For researchers in drug development and food science, understanding the baseline levels of these compounds in natural products is crucial for accurate safety and exposure assessments. The methodologies outlined in this guide provide a robust framework for the extraction and quantification of endogenous ethylparaben, paving the way for further research into its biosynthesis, physiological role in plants, and implications for human health. Continued investigation is necessary to expand the quantitative database across a wider variety of fruits and to fully elucidate the enzymatic machinery responsible for paraben biosynthesis in the plant kingdom.

References

An In-depth Technical Guide to Ethyl 4-Ethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-ethylbenzoate is an organic compound belonging to the ester family. As a derivative of benzoic acid, it and related structures are of interest to researchers in medicinal chemistry and drug development due to their potential as scaffolds for novel therapeutic agents. This technical guide provides a comprehensive overview of Ethyl this compound, including its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications in the pharmaceutical sector, supported by data on related compounds.

Core Chemical Data

The fundamental chemical and physical properties of Ethyl this compound are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 36207-13-3 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| IUPAC Name | ethyl this compound | [1] |

| Synonyms | 4-Ethylbenzoic acid, ethyl ester; p-Ethylbenzoic acid ethyl ester | [1] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 256.6 °C (estimate) | |

| Density | 1.008 g/cm³ (estimate) | |

| Flash Point | 112.4 °C (estimate) | |

| Solubility | Insoluble in water; soluble in organic solvents | [2] |

| LogP | 3.5 (predicted) | [1] |

Synthesis of Ethyl this compound

The most common and straightforward method for the synthesis of Ethyl this compound is the Fischer esterification of 4-ethylbenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[3][4]

Experimental Protocol: Fischer Esterification

Materials:

-

4-Ethylbenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 4-ethylbenzoic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (typically 1-3% of the molar amount of the carboxylic acid) to the solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Add diethyl ether to dilute the mixture and wash with a saturated solution of sodium bicarbonate to neutralize the unreacted acid and the sulfuric acid catalyst. Wash subsequently with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude Ethyl this compound.

-

Purification: The crude product can be further purified by vacuum distillation to yield the pure ester.

Applications in Drug Development

While specific biological activities of Ethyl this compound are not extensively documented in publicly available literature, the broader class of benzoate derivatives is of significant interest in medicinal chemistry.

Anticancer Potential

Research into structurally related compounds provides a strong rationale for investigating Ethyl this compound and its analogues as potential anticancer agents. A study on Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex demonstrated notable anticancer activity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF7) cells.[5] The compound was found to induce apoptosis through the activation of pro-apoptotic genes (p53, Bax, Caspases) and the inactivation of the anti-apoptotic gene Bcl2.[5]

This suggests that the ethyl benzoate scaffold can be a valuable starting point for the design of novel anticancer drugs. The ethyl group at the 4-position of Ethyl this compound may influence its pharmacokinetic and pharmacodynamic properties, such as lipophilicity and binding to target proteins, compared to other substituted benzoates.

Other Potential Applications

-

Antimicrobial Agents: Some benzoate esters, such as Ethyl 4-ethoxybenzoate, have been reported to possess antimicrobial properties by interfering with bacterial DNA synthesis.[6] This suggests that Ethyl this compound could be explored for similar activities.

-

Enzyme Inhibitors: The benzoate scaffold is present in various enzyme inhibitors. Further research could explore the potential of Ethyl this compound to inhibit specific enzymes of therapeutic interest.

Spectroscopic Data

The identity and purity of synthesized Ethyl this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Key Features | Source |

| ¹H NMR | Signals corresponding to the ethyl groups (both from the ester and the 4-position substituent) and the aromatic protons are expected. | [1] |

| ¹³C NMR | Characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl groups would be observed. | [1] |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching of the ester group is a key diagnostic peak. | [1] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound would be present, along with characteristic fragmentation patterns. | [1] |

Conclusion

Ethyl this compound is a readily synthesizable compound with potential applications in drug discovery, particularly in the development of novel anticancer agents, drawing from the demonstrated biological activity of structurally related compounds. The provided synthesis protocol offers a reliable method for its preparation, enabling further investigation into its pharmacological properties. Future research should focus on the biological evaluation of Ethyl this compound and its derivatives to fully elucidate their therapeutic potential.

References

- 1. Ethyl this compound | C11H14O2 | CID 520781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethyl 4-ethoxybenzoate | 23676-09-7 | FE70752 | Biosynth [biosynth.com]

An In-depth Technical Guide to Ethyl 4-Aminobenzoate (Benzocaine)

This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and mechanism of action of ethyl 4-aminobenzoate, a widely used local anesthetic commonly known as Benzocaine. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and History

Benzocaine, the ethyl ester of p-aminobenzoic acid (PABA), was first synthesized in 1890 by the German chemist Eduard Ritsert.[1][2] It was introduced to the market in 1902 under the trade name "Anästhesin".[1][2][3] The development of benzocaine was part of a broader effort by chemists in the late 19th and early 20th centuries to find a non-addictive substitute for cocaine, which was one of the first effective local anesthetics but had significant toxicity and addictive properties.[3][4]

The synthesis of new amino ester local anesthetics, including benzocaine, between 1891 and 1930 marked a significant advancement in medicine, providing safer alternatives for local and regional anesthesia.[4] Benzocaine's utility as a topical anesthetic was quickly recognized, and it became a key ingredient in numerous over-the-counter ointments, creams, and lozenges for the relief of pain from various conditions.[1][3]

Physicochemical and Spectroscopic Data

The chemical and physical properties of Ethyl 4-aminobenzoate (Benzocaine) and its parent carboxylic acid, 4-ethylbenzoic acid, are summarized below.

Table 1: Physicochemical Properties

| Property | Ethyl 4-aminobenzoate (Benzocaine) | 4-Ethylbenzoic Acid |

| CAS Number | 94-09-7[1] | 619-64-7[5] |

| Molecular Formula | C₉H₁₁NO₂[1] | C₉H₁₀O₂[5] |

| Molecular Weight | 165.19 g/mol [1] | 150.17 g/mol [6] |

| Appearance | White crystalline powder[7] | White to beige powder[8] |

| Melting Point | 88-92 °C[1] | 112-113 °C[8] |

| Boiling Point | ~310 °C[1] | 271.51 °C (estimate)[8] |

| Density | 1.17 g/cm³[1] | 1.0937 g/cm³ (estimate)[8] |

| Solubility | Sparingly soluble in water; soluble in ethanol, chloroform, ether, and dilute acids.[1][7] | Insoluble in water; soluble in benzene and toluene.[8] |

| pKa | 2.5 (at 25 °C)[7] | 4.25[9] |

Table 2: Spectroscopic Data for Ethyl 4-aminobenzoate (Benzocaine)

| Technique | Key Features |

| ¹H NMR | δ (CDCl₃): 1.36 (t, 3H), 4.04 (brs, 2H), 4.31 (q, 2H), 6.63 (d, 2H), 7.85 (d, 2H)[10] |

| ¹³C NMR | δ (CDCl₃): 14.6, 60.4, 114.0, 120.5, 131.7, 151.0, 166.9[10] |

| IR (Infrared) | ν (cm⁻¹): 3424, 3345, 3224 (N-H stretching), 1685 (C=O stretching)[10][11] |

| Mass Spec (MS) | m/z: 166 (M+H)⁺, 165 (M⁺)[10] |

| UV-Vis | Absorption peaks in aqueous solution at approximately 227 nm and 310 nm.[12] |

Experimental Protocols: Synthesis of Benzocaine

Benzocaine is commonly synthesized in a multi-step process starting from p-toluidine. This process involves the protection of the amino group, oxidation of the methyl group, deprotection of the amino group, and finally, esterification. An alternative route is the reduction of ethyl p-nitrobenzoate.[1] A widely used laboratory-scale synthesis is the Fischer esterification of p-aminobenzoic acid (PABA).

Fischer Esterification of p-Aminobenzoic Acid (PABA)

This method involves the acid-catalyzed reaction of p-aminobenzoic acid with ethanol.

Materials:

-

p-Aminobenzoic acid (PABA)

-

Absolute ethanol

-

Concentrated sulfuric acid

-

10% Sodium carbonate solution

-

Ice water

Procedure:

-

In a round-bottom flask, dissolve p-aminobenzoic acid in absolute ethanol.

-

Slowly and carefully add concentrated sulfuric acid to the mixture while stirring. A precipitate may form.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for approximately 60-75 minutes. The solid should dissolve as the reaction proceeds.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing ice water.

-

While stirring, slowly neutralize the mixture by adding a 10% sodium carbonate solution until the pH is approximately 8. Effervescence will be observed.

-

The white precipitate of benzocaine is then collected by vacuum filtration.

-

Wash the product with cold water to remove any remaining salts.

-

Dry the purified benzocaine.

Visualizations

Synthesis of Benzocaine via Fischer Esterification

Caption: Fischer Esterification of p-Aminobenzoic Acid to Benzocaine.

Mechanism of Action of Local Anesthetics

Caption: Mechanism of action of local anesthetics on voltage-gated sodium channels.

Mechanism of Action

Benzocaine, like other local anesthetics, exerts its effect by blocking the initiation and propagation of nerve impulses.[13][14] The primary target of local anesthetics is the voltage-gated sodium channels in the neuronal cell membrane.[14][15]

The mechanism can be summarized in the following steps:

-

Penetration of the Nerve Sheath: Local anesthetics are weak bases and exist in both an uncharged (lipid-soluble) and a charged (cationic) form. The uncharged form is essential for penetrating the lipid-rich nerve cell membrane to reach the cytoplasm.[14][16]

-

Ionization within the Axon: Once inside the axon, the local anesthetic re-equilibrates, and a portion becomes protonated (cationic) due to the lower intracellular pH.[14][16]

-

Binding to the Sodium Channel: The cationic form of the local anesthetic binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel.[14][15] This binding is more effective when the channels are in an open or inactivated state, a phenomenon known as "use-dependent" or "phasic" block.[15]

-

Inhibition of Sodium Influx: The binding of the local anesthetic molecule stabilizes the sodium channel in its inactivated state, preventing the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the generation of an action potential.[13][14]

-

Blockade of Nerve Conduction: By preventing the generation of action potentials, the transmission of the nerve impulse is blocked, resulting in a loss of sensation in the area supplied by the nerve.[15]

The sensitivity of different nerve fibers to local anesthetics varies, with smaller, myelinated fibers that transmit pain sensations being blocked more readily than larger motor fibers.[13] This differential blockade accounts for the clinical observation that pain sensation is lost before motor function.[13]

References

- 1. Benzocaine - Wikipedia [en.wikipedia.org]

- 2. cristalchem.com [cristalchem.com]

- 3. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 4. From cocaine to ropivacaine: the history of local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. 4-Ethylbenzoic Acid | C9H10O2 | CID 12086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 4-Ethylbenzoic acid | 619-64-7 [chemicalbook.com]

- 9. Showing Compound 4-Ethylbenzoic acid (FDB022844) - FooDB [foodb.ca]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]

- 12. researchgate.net [researchgate.net]

- 13. Local anesthetic - Wikipedia [en.wikipedia.org]

- 14. Local anesthetics - WikiAnesthesia [wikianesthesia.org]

- 15. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Video: Local Anesthetics: Mechanism of Action [jove.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-ethylbenzoate derivatives and related compounds, focusing on their synthesis, biological activities, and potential applications in drug discovery. The information is curated to be a valuable resource for researchers and professionals in medicinal chemistry and related fields.

Introduction

This compound derivatives are a class of organic compounds built upon the 4-ethylbenzoic acid scaffold. This core structure is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The ethyl group at the para position influences the lipophilicity and electronic properties of the benzene ring, which can in turn affect the pharmacokinetic and pharmacodynamic properties of the derivative compounds. These derivatives have been investigated for a range of therapeutic applications, most notably as anticancer and antimicrobial agents. The versatility of the carboxyl group allows for the synthesis of a diverse library of esters and amides, making it a valuable starting point for drug discovery programs.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with 4-ethylbenzoic acid, which can be activated to form a more reactive intermediate, such as an acyl chloride. This intermediate can then be reacted with various nucleophiles to generate the desired ester or amide derivatives.

2.1. Synthesis of 4-Ethylbenzoyl Chloride

A common method for the synthesis of 4-ethylbenzoyl chloride is the reaction of 4-ethylbenzoic acid with thionyl chloride (SOCl₂).

-

Reaction: C₂H₅C₆H₄COOH + SOCl₂ → C₂H₅C₆H₄COCl + SO₂ + HCl

2.2. Synthesis of this compound Esters

This compound esters can be synthesized through the esterification of 4-ethylbenzoic acid with an alcohol in the presence of an acid catalyst, or by reacting 4-ethylbenzoyl chloride with an alcohol.[1]

-

Fischer Esterification: C₂H₅C₆H₄COOH + R-OH (H⁺ catalyst) ⇌ C₂H₅C₆H₄COOR + H₂O

-

From Acyl Chloride: C₂H₅C₆H₄COCl + R-OH → C₂H₅C₆H₄COOR + HCl

2.3. Synthesis of N-Substituted-4-ethylbenzamides

N-substituted-4-ethylbenzamides are typically prepared by the reaction of 4-ethylbenzoyl chloride with a primary or secondary amine.[2]

-

Reaction: C₂H₅C₆H₄COCl + R-NH₂ → C₂H₅C₆H₄CONH-R + HCl

Biological Activity and Therapeutic Potential

Derivatives of this compound have demonstrated promising biological activities, particularly in the areas of oncology and infectious diseases. The nature and position of substituents on the benzoyl moiety and the ester or amide portion of the molecule play a crucial role in determining the potency and selectivity of these compounds.

3.1. Anticancer Activity

Several studies have reported the cytotoxic effects of benzoate derivatives against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes in signaling pathways that are critical for cancer cell proliferation and survival, or the induction of apoptosis. For instance, some benzothiazole derivatives, which share structural similarities with the compounds of interest, have been shown to modulate the EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR signaling pathways.[3][4][5][6]

3.2. Antimicrobial Activity

Benzoic acid and its derivatives have long been known for their antimicrobial properties.[7] Their mechanism of action is often attributed to the disruption of microbial membranes, inhibition of essential enzymes, or interference with nutrient uptake. The lipophilicity of the ester derivatives can enhance their ability to penetrate bacterial cell walls. Studies have shown that the antimicrobial activity is influenced by the nature of the substituents on the aromatic ring.[7]

Data Presentation: Quantitative Biological Activity

The following tables summarize the in vitro biological activity of various benzoate derivatives from the literature. Due to the limited availability of a systematic study on a single series of this compound derivatives, data from closely related compounds are presented to illustrate general structure-activity relationships.

Table 1: In Vitro Anticancer Activity of Benzoate Derivatives

| Compound ID | Structure/Description | Cell Line | IC₅₀ (µM) | Reference |

| 1 | Ethyl 4-[(4-methylbenzyl)oxy]benzoate | EAC | > 1.0 (mg/kg) | [3][8] |

| 2 | Ethyl 4-[(4-methylbenzyl)oxy]benzoate | MCF-7 | > 1.0 (mg/kg) | [3][8] |

| 3 | (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide derivative | HeLa | 0.89 - 9.63 | [9] |

| 4 | 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 | 4.62 | [9] |

| 5 | EPB-002 (Ethyl 4-(1-(4-chlorophenyl)-1H-pyrazol-3-yl)benzoate) | HCT116 | 6.5 | [10] |

| 6 | EPB-004 (Ethyl 4-(1-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)benzoate) | HCT116 | 3.1 | [10] |

Note: EAC refers to Ehrlich ascites carcinoma. Data for compounds 1 and 2 are presented as in vivo growth inhibition at a given dose, not as IC₅₀ values.

Table 2: In Vitro Antimicrobial Activity of Benzoate Derivatives

| Compound ID | Structure/Description | Microorganism | MIC (µg/mL) | Reference |

| 7 | 2-hydroxybenzoic acid | E. coli O157 | 1000 | [7] |

| 8 | 2-((4-ethylphenoxy)methyl)benzoylthiourea derivative (Va) | S. aureus | 62.5 | [11] |

| 9 | 2-((4-ethylphenoxy)methyl)benzoylthiourea derivative (Va) | B. subtilis | 62.5 | [11] |

| 10 | 2-((4-ethylphenoxy)methyl)benzoylthiourea derivative (Vc) | C. albicans | <15.6 | [11] |

| 11 | 2a (phenylthio-ethyl benzoate derivative) | C. albicans | 1.56 | [12] |

| 12 | 2a (phenylthio-ethyl benzoate derivative) | S. aureus | 3.125 | [12] |

Experimental Protocols

5.1. General Synthesis of N-Aryl-4-ethylbenzamides

This protocol describes a general method for the synthesis of N-aryl-4-ethylbenzamides from 4-ethylbenzoyl chloride.

-

To a solution of the desired aniline (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) (0.25 M) in an ice bath, add 4-ethylbenzoyl chloride (1.0 equivalent) dropwise.[2]

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).[2]

-

Quench the reaction with water and extract the product with ethyl acetate.[2]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

-

Purify the crude product by flash column chromatography to obtain the desired N-aryl-4-ethylbenzamide.[2]

5.2. In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[10]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, HCT116) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[10]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.[10]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

5.3. Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

6.1. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for anticancer drug development. Some benzoate-related compounds have been shown to inhibit this pathway.[13]

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by benzoate derivatives.

6.2. Small Molecule Drug Discovery Workflow

The discovery and development of new drugs is a complex, multi-stage process. The following diagram illustrates a typical workflow for small molecule drug discovery.[14][15][16]

References

- 1. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights | Bentham Science [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. | Semantic Scholar [semanticscholar.org]

- 7. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]